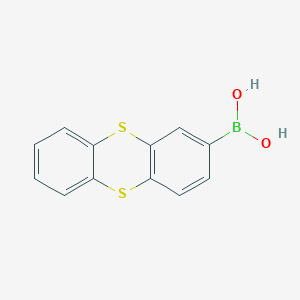
二苯并噻吩-2-基硼酸
描述
Thianthren-2-ylboronic acid is a heterocyclic aromatic compound that contains both sulfur and boron atoms within its structure. It is a derivative of thianthrene, which is known for its unique electronic properties and stability. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
科学研究应用
Thianthren-2-ylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Thianthren-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are undergoing the SM cross-coupling reaction .
Mode of Action
The mode of action of Thianthren-2-ylboronic acid involves its interaction with a transition metal catalyst, typically palladium . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by Thianthren-2-ylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .
Pharmacokinetics
As a reagent used in chemical reactions, its bioavailability would primarily depend on the reaction conditions, such as temperature, ph, and the presence of a suitable catalyst .
Result of Action
The result of the action of Thianthren-2-ylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . On a molecular and cellular level, the effects of these compounds would depend on their specific structures and properties.
Action Environment
The action of Thianthren-2-ylboronic acid is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature, pH, and the concentration of the reagents . Additionally, the stability of Thianthren-2-ylboronic acid can be influenced by factors such as exposure to air and moisture .
生化分析
Biochemical Properties
Thianthren-2-ylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, participating in transmetalation processes.
Cellular Effects
Thianthren-2-ylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, its interaction with mitotic kinase Nek2 has shown potential antiproliferative effects in cancer cells . Additionally, thianthren-2-ylboronic acid can modulate the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, thianthren-2-ylboronic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition. This mechanism is particularly relevant in the context of its antiproliferative effects, where it inhibits the activity of specific kinases involved in cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thianthren-2-ylboronic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over prolonged periods. Long-term exposure to thianthren-2-ylboronic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of thianthren-2-ylboronic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exhibits its desired biochemical effects without causing significant toxicity.
Metabolic Pathways
Thianthren-2-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, thianthren-2-ylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins also affects its bioavailability and efficacy in biochemical reactions.
Subcellular Localization
Thianthren-2-ylboronic acid exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its role in enzyme inhibition and other biochemical processes, as they determine the compound’s accessibility to its target biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Thianthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of thianthrene with boron trifluoride. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of thianthren-2-ylboronic acid often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Thianthren-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thianthrene derivatives with different oxidation states.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thianthrene derivatives.
Substitution: Various arylated products depending on the coupling partner.
相似化合物的比较
- 2-Thienylboronic acid
- 3-Thienylboronic acid
- Thiophene-2-boronic acid
- Benzo[b]thien-2-ylboronic acid
Comparison: Thianthren-2-ylboronic acid is unique due to the presence of both sulfur and boron atoms within its structure, which imparts distinct electronic properties. Compared to other boronic acids, it offers enhanced stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
thianthren-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOJZMPHLRBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570437 | |
| Record name | Thianthren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-21-8 | |
| Record name | B-2-Thianthrenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108847-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thianthren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
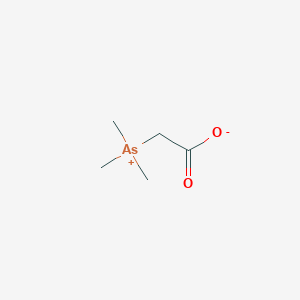
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
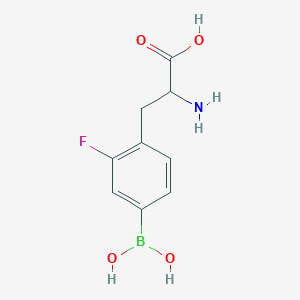
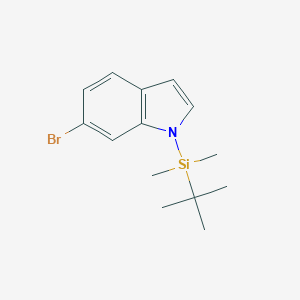
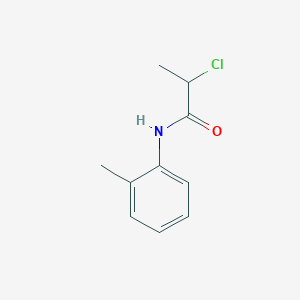
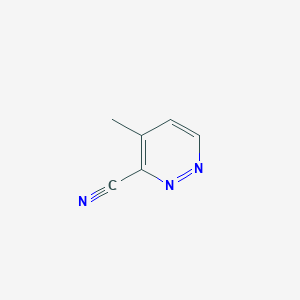
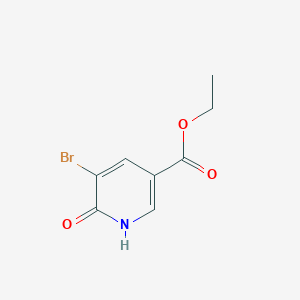

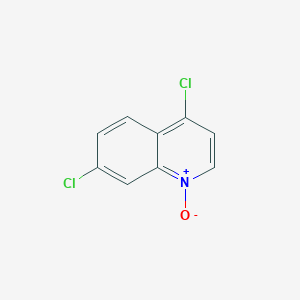

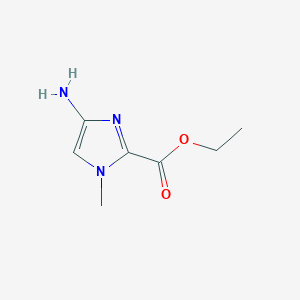
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
